molecular formula C8H12N2O2 B1460890 5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1234177-05-9

5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1460890
M. Wt: 168.19 g/mol
InChI Key: HXAJNSBKLLEPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C8H12N2O2 . It is a type of pyrazole, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Scientific Research Applications

Synthesis and Coordination Polymers

The synthesis of isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has been explored for their ability to assemble with Zn(II) and Cd(II) ions, forming chiral and achiral coordination polymers. These polymers demonstrate interesting structural properties, including hydrogen-bonded chiral 2D networks and 3D supramolecular networks with homochiral left-handed helical chains. These findings suggest potential applications in materials science, particularly in the design of chiral materials and the exploration of their thermal and luminescence properties (Cheng et al., 2017).

Structural and Spectral Studies

Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid highlights its biological significance and structural versatility. Combined experimental and theoretical studies, including NMR, FT-IR spectroscopy, and X-ray diffraction, have provided deep insights into its molecular structure. This work underscores the compound's potential in biochemical and pharmaceutical research, where its structural and electronic properties could inform the development of new therapeutic agents (Viveka et al., 2016).

Novel Compounds Synthesis

The synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, highlights the chemical versatility and potential for creating novel compounds with unique properties. This research contributes to the broader field of organic and medicinal chemistry, offering new avenues for drug development and the study of biological activities (Martins et al., 2002).

Antibacterial Screening

Pyrazolopyridines, including derivatives of pyrazole-4-carboxylic acids, have been synthesized and evaluated for their antibacterial activities. This research not only expands the chemical space of pyrazolopyridines but also contributes to the search for new antibacterial agents, highlighting the potential of pyrazole derivatives in addressing the global challenge of antibiotic resistance (Maqbool et al., 2014).

properties

IUPAC Name

5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4(2)7-6(8(11)12)5(3)9-10-7/h4H,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAJNSBKLLEPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

1234177-05-9
Record name 3-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.